molecular formula C17H18Cl2N6O2 B2500414 7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898420-10-5

7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2500414
CAS RN: 898420-10-5
M. Wt: 409.27
InChI Key: BZANOUCNDKCZSN-UHFFFAOYSA-N
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Description

The compound "7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their potential psychotropic activities. These compounds typically interact with various serotonin receptors and have been studied for their antidepressant and anxiolytic properties. The presence of a piperazine ring and a purine-2,6-dione core is a common feature in this class of compounds, which are often modified to enhance their pharmacological profile .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, where derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their biological activities. These syntheses involve the introduction of various substituents at specific positions on the purine core to modulate the compound's interaction with serotonin receptors . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving multiple steps such as alkylation, amidation, and arylation to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using molecular modeling techniques to understand their interaction with serotonin receptors. The presence of fluorinated arylpiperazine and the purine-2,6-dione core is crucial for the binding affinity to these receptors. The specific arrangement of substituents and the overall three-dimensional conformation of the molecule play a significant role in its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include reactions that form carbon-nitrogen bonds, such as the coupling of arylpiperazine with the purine core. The introduction of substituents like fluorine or trifluoromethyl groups can significantly alter the compound's electronic properties, potentially affecting its pharmacological profile. The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, are important factors in their pharmacokinetic profiles. These properties have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. The stability of the compound in biological systems and its ability to cross biological membranes are critical for its effectiveness as a drug candidate .

Case Studies

In the case of compound 9, which is structurally similar to the compound , it has shown potential as an antidepressant in the forced swim test (FST) in mice and has exhibited greater potency of antianxiety effects compared to the reference drug diazepam . Another related compound, 21, demonstrated antidepressant-like effects in FST and anxiolytic-like activity in the four-plate test (FPT) in mice . These case studies highlight the therapeutic potential of such compounds and the importance of structural modifications to achieve desired biological activities.

Scientific Research Applications

Cardiovascular Activity

The compound and its derivatives show potential in cardiovascular research. Studies have indicated that certain analogues display strong prophylactic antiarrhythmic activity and hypotensive effects. For example, derivatives such as compound 15 with 8-(2-morpholin-4-yl-ethylamino) substitution have been observed to have significant antiarrhythmic activity in experimentally induced arrhythmia (Chłoń-Rzepa et al., 2004).

Serotonin and Dopamine Receptor Affinity

The compound's derivatives have been synthesized and biologically evaluated for their affinity to serotonin (5-HT6, 5-HT7) and dopamine D2 receptors. Compounds with certain structural features, like a (2,3-dichlorophenyl)piperazine moiety, have been classified as potent dual 5-HT6/D2 receptors ligands (Żmudzki et al., 2015).

Antiasthmatic Activity

Research has developed derivatives of this compound for their potential antiasthmatic activity. The derivatives were synthesized and screened for vasodilator activity, with some showing significant activity compared to standard drugs. Specific derivatives with di-chloro substitution indicated significant activity, suggesting their potential as anti-asthmatic compounds (Bhatia et al., 2016).

Inhibition of Mycobacterium tuberculosis

Novel purine-linked piperazine derivatives of this compound have been synthesized to target Mycobacterium tuberculosis. They work by disrupting the biosynthesis of peptidoglycan in the bacteria, showing promising anti-mycobacterial activity. Some compounds in this series have shown greater potency than existing clinical drugs like Ethambutol (Konduri et al., 2020).

Antiplatelet Drug Research

Studies have compared the pharmacokinetic parameters of this compound's derivatives as potential antiplatelet drugs. These derivatives have been evaluated in rabbit blood plasma, indicating their potential use in antiplatelet therapy (Smirnova et al., 2021).

properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N6O2/c1-23-14-13(15(26)22-17(23)27)25(9-10-2-3-11(18)12(19)8-10)16(21-14)24-6-4-20-5-7-24/h2-3,8,20H,4-7,9H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANOUCNDKCZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

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